2-Methoxy-4-methyl-3-nitropyridine

Overview

Description

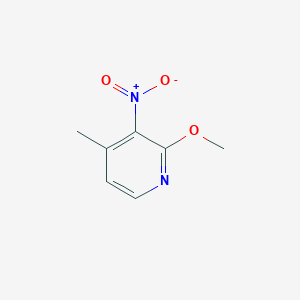

Chemical Identity: 2-Methoxy-4-methyl-3-nitropyridine (CAS 160590-36-3) is a nitro-substituted pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol. It features a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 3 on the pyridine ring (Figure 1) .

Synthesis: The compound is synthesized via nucleophilic substitution of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol under reflux conditions. This method yields the product in 96% purity with characteristic NMR signals:

- ¹H NMR (DMSO-d₆): δ 8.34–8.05 (m, 1H, aromatic), 3.95 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃) .

- ¹³C NMR (DMSO-d₆): Resonances at δ 154.19 (C2), 148.05 (C3), and 16.06 (CH₃) confirm regioselective substitution .

Applications: It serves as a key intermediate in pharmaceuticals, particularly for synthesizing dual BET/HDAC inhibitors and pyrrolopyridine derivatives with epigenetic modulation activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion . Another method involves the nitration of 4-methyl-2-methoxypyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Methoxy-4-methyl-3-aminopyridine.

Oxidation: 2-Methoxy-4-carboxy-3-nitropyridine or 2-Methoxy-4-formyl-3-nitropyridine.

Scientific Research Applications

2-Methoxy-4-methyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

A. Structural and Electronic Effects

- Electron-Withdrawing Groups (EWG): The 3-nitro group in 2-methoxy-4-methyl-3-nitropyridine deactivates the pyridine ring, directing electrophilic substitution to the methyl group at position 4 . In contrast, 4-amino-2-methoxy-3-nitropyridine (CAS 33623-16-4) exhibits increased reactivity at the amino group due to resonance effects .

- Steric Effects : The methyl group at position 4 in the target compound enhances steric hindrance, limiting further functionalization compared to unsubstituted analogs like 2-methoxy-3-nitropyridine (CAS 20265-35-4) .

C. Physicochemical Properties

- Solubility : The methyl and methoxy groups in this compound improve lipophilicity (logP ≈ 1.5) compared to polar analogs like 2-methoxy-3-nitropyridine (logP ≈ 0.8) .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 120–122°C for the target compound, higher than 2-(4-methoxyphenoxy)-3-nitropyridine (mp 98–100°C) due to reduced π-stacking .

Biological Activity

2-Methoxy-4-methyl-3-nitropyridine is a pyridine derivative notable for its diverse biological activities. This compound, characterized by its methoxy and nitro substituents, has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer research. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 168.15 g/mol. The compound features a pyridine ring with a methoxy group at position 2, a methyl group at position 4, and a nitro group at position 3.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro experiments indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies

-

Antibacterial Efficacy Study

- Objective : To evaluate the antibacterial activity of this compound.

- Method : Agar diffusion method was employed against selected bacterial strains.

- Results : The compound showed significant antibacterial activity with maximum inhibition observed against Staphylococcus aureus.

-

Cytotoxicity Assay

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was noted, particularly in MCF-7 cells, with an IC50 value of approximately 25 µM.

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the nitro group can undergo reduction to form active amine derivatives, which may enhance biological reactivity . Additionally, the methoxy group contributes to the compound's lipophilicity, facilitating cellular uptake.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-methyl-3-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves nucleophilic substitution or nitration of pyridine derivatives. For example, heating 2-chloro-3-nitropyridine with sodium methoxide in a polar aprotic solvent (e.g., THF) at 423–433 K for 4–5 hours can yield nitro-methoxy pyridines . Optimization should focus on:

- Temperature control : Higher temperatures (e.g., 433 K) may accelerate substitution but risk decomposition.

- Solvent selection : Polar solvents like THF improve reagent solubility, while chloroform aids in post-reaction extraction .

- Stoichiometry : Use a 1:1 molar ratio of halogenated pyridine to alkoxide base to minimize by-products.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR/IR : Confirm functional groups (e.g., methoxy δ ~3.8–4.0 ppm in H NMR; nitro stretch ~1520 cm in IR).

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsion angles (e.g., pyridine-benzene dihedral angles ~86° for orthogonality) .

- Chromatography : Use HPLC or TLC with UV detection to assess purity, especially after extraction steps .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Cross-validation is critical:

- Multi-technique analysis : Pair C NMR with X-ray data to confirm substituent positions. For example, crystallographic refinement (R-factor ≤ 0.04) can resolve ambiguities in nitro-group orientation .

- Computational modeling : Compare experimental torsion angles (e.g., O1–N2–C2–C1 = -26.1° ) with DFT-optimized structures to identify discrepancies.

- Dynamic NMR : Probe rotational barriers of methoxy groups if signal splitting occurs due to hindered rotation.

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

- Methodological Answer: Analyze non-covalent interactions via crystallography:

- C–H···π interactions : Stabilize layers along the ab plane; methyl groups interact with aromatic π-systems (distance ~2.8–3.2 Å) .

- N–O···π contacts : Connect layers along the c axis, with nitro oxygen atoms aligning with pyridine rings (distance ~3.4 Å) .

- Impact on properties : These interactions may affect solubility and melting points (e.g., melting points ~178°C for structurally similar compounds ).

Q. What computational methods are used to predict the reactivity or stability of this compound in synthetic pathways?

- Methodological Answer:

- DFT calculations : Model transition states for nitration or methoxylation steps; compare activation energies of competing pathways.

- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., nitro groups) prone to nucleophilic attack .

- Torsion angle analysis : Predict steric hindrance; for example, methoxy groups deviating ~166° from coplanarity with aromatic rings reduce conjugation and stability .

Properties

IUPAC Name |

2-methoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHDKUHZYJCOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450785 | |

| Record name | 2-methoxy-3-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160590-36-3 | |

| Record name | 2-methoxy-3-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.